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2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine

PI3K inhibitor Kinase selectivity Cancer

Kinase researchers often face confounding off-target effects from non-selective PI3K inhibitors. This compound solves that with a defined PI3Kδ/SRPK1 selectivity signature. • PI3Kδ-selective: 62-fold over PI3Kα; use at 10-50 nM in B-cell lymphoma models. • SRPK1 inhibition: IC50 1.7 nM; 1-10 nM for VEGF splice isoform assays. • Reference standard: Calibrate kinase panels with verified PI3Kδ > SRPK1 > PI3Kα ranking.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 1235657-08-5
Cat. No. B2958096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine
CAS1235657-08-5
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C15H17N5O/c1-12-10-18-13(11-17-12)15(21)20-8-6-19(7-9-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3
InChIKeyKFXOTFVSKKNFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine – Structural & Pharmacological Overview


2-Methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine (CAS 1235657-08-5) is a synthetic small-molecule heterocycle composed of a 5-methylpyrazine core linked via a carbonyl bridge to a 4-(pyridin-2-yl)piperazine moiety. This architecture places it within the pyrazine–piperazine–pyridine class of kinase-targeted scaffolds. The 2-pyridyl substituent on the piperazine ring is a known pharmacophore for engaging the hinge region of several kinases, while the methylpyrazine-carbonyl group modulates electronic and steric properties at the solvent-exposed interface . This compound is primarily utilized in early-stage drug discovery as a biochemical probe or screening hit for kinase inhibition programs.

Reported kinase inhibitor probe for PI3K/SRPK family targets
Supports kinase selectivity profiling in early discovery
Used as biochemical tool for hinge-region kinase engagement studies

Why Analogs Cannot Replace 2-Methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine


Superficially similar compounds in the pyrazine–piperazine–pyridine class can exhibit substantial shifts in kinase selectivity and potency due to minor structural modifications. For instance, replacement of the 2-pyridyl group with a 3-pyridyl or phenyl ring alters the hinge-binding geometry, while variation of the methyl position on the pyrazine core affects both metabolic stability and target engagement [1]. The specific 2-pyridylpiperazine orientation of CAS 1235657-08-5 is associated with selective binding to the DFG-in or DFG-out conformations of certain kinases, a property not shared by its regioisomers or N-arylpiperazine analogs [1]. Therefore, procurement decisions must be guided by the precise structure of CAS 1235657-08-5 rather than by class-level assumptions.

Regioisomer MismatchReplacing 2-pyridyl with 3-pyridyl or phenyl shifts hinge-binding geometry and may alter kinase selectivity.
Analog VariabilityN-arylpiperazine analogs can change DFG-in/DFG-out conformational preference, limiting class-level substitution.

Quantitative Differentiation: 2-Methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine


PI3Kδ vs PI3Kα Kinase Selectivity

In biochemical kinase assays, 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine exhibits preferential inhibition of the PI3Kδ isoform over PI3Kα. The compound achieves an IC50 of 3.6 nM against PI3Kδ in human Raji cells, compared to an IC50 of 222 nM against PI3Kα in a separate assay, representing a ~62-fold selectivity window [1][2]. This profile contrasts with the pan-PI3K inhibitor GDC-0941, which inhibits PI3Kδ and PI3Kα with IC50 values of 3 nM and 3 nM, respectively, demonstrating no isoform preference [3].

PI3Kδ vs PI3Kα Selectivity
Reported
~62-fold
Supports PI3Kδ-selective pathway studies
Raji cell AKT-pS473 assay; PI3Kα recombinant enzyme context
PI3K inhibitor Kinase selectivity Cancer

SRPK1 vs. SPHINX31 Inhibition

In a radiometric hotspot kinase assay, 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine inhibits human SRPK1 with an IC50 of 1.7 nM [1]. This potency is comparable to that of the established SRPK1 inhibitor SPHINX31, which has a reported IC50 of 5.9 nM in a similar assay format .

SRPK1 Inhibition vs. SPHINX31
Reported
IC₅₀ 1.7 nMvsSPHINX31 5.9 nM
Supports SRPK1-mediated splicing research
Radiometric hotspot kinase assay; GRSRSRSRSR substrate
SRPK1 inhibitor Alternative splicing Angiogenesis

MCF-7 & A549 Cytotoxicity

The compound displays moderate cytotoxic activity against MCF-7 (breast) and A549 (lung) cancer cell lines with IC50 values of 15 μM and 12 μM, respectively . While these values are higher than those of the clinical PARP inhibitor Olaparib (MCF-7 IC50 = 2.5 μM, A549 IC50 = 3.1 μM) [1], the compound's distinct kinase-target profile suggests a different mechanism of action that may be exploited in combination therapies.

MCF-7 & A549 Cytotoxicity
Reported
IC₅₀ 15/12 μMvsOlaparib 2.5/3.1 μM
Supports cytotoxicity endpoint review
MTT assay, 48 h; distinct kinase-target profile
Cytotoxicity Breast cancer Lung cancer

Application Scenarios: 2-Methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyrazine


PI3Kδ Pathway Dissection in B-Cell Malignancies

The ~62-fold selectivity for PI3Kδ over PI3Kα makes this compound ideal for studying PI3Kδ-dependent signaling in B-cell lymphoma and chronic lymphocytic leukemia models. Use at 10–50 nM in cellular assays to inhibit PI3Kδ without significant PI3Kα off-target activity [1][2].

SRPK1-Mediated VEGF Alternative Splicing

With an SRPK1 IC50 of 1.7 nM, this compound is well-suited for experiments investigating the switch from pro-angiogenic VEGF-A165 to anti-angiogenic VEGF-A165b isoforms. Apply at 1–10 nM in HUVEC or RPE cell cultures to assess splice isoform changes without cytotoxicity [3].

PARP Inhibitor Combinations in Drug-Resistant Cancer

The moderate standalone cytotoxicity (IC50 12–15 μM) suggests utility in combination screens with PARP inhibitors (e.g., Olaparib) to identify synergistic effects in BRCA-mutated or homologous recombination-deficient cancer lines .

Kinase Selectivity Panel Reference Compound

The distinct selectivity signature (PI3Kδ > SRPK1 > PI3Kα) qualifies this compound as a reference standard for calibrating kinase profiling panels, particularly for screening libraries targeting the PI3K or SRPK families [1][3].

Application
Selection Property
Validation Focus
B-cell signaling research
Kinase selectivity profile review
PI3Kδ pathway response context
VEGF alternative splicing studies
SRPK1 inhibition potency review
Splice isoform endpoint review
PARP inhibitor combination screening
Cytotoxicity endpoint review
Combination response in cancer cell models
Kinase profiling calibration
Selectivity signature review
Kinase panel calibration context
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